2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide
Description
Overview of 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide
This compound represents a sophisticated example of contemporary heterocyclic chemistry, incorporating multiple functional groups within a unified molecular architecture. The compound features a thiazole ring system as its central scaffold, decorated with mercapto and oxo substituents, connected through an acetyl linker to a benzamide moiety. This structural complexity provides the molecule with diverse chemical reactivity patterns and potential for multiple types of molecular interactions.
The molecular structure of this compound demonstrates the principles of rational drug design and synthetic chemistry, where specific functional groups are strategically positioned to achieve desired chemical and biological properties. The presence of both sulfur and nitrogen heteroatoms within the thiazole ring system contributes to the compound's electronic properties and potential for coordination chemistry. The mercapto group introduces additional nucleophilic character, while the oxo functionality provides electrophilic sites for potential chemical modifications.
The compound's systematic name, 2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide, reflects the International Union of Pure and Applied Chemistry nomenclature conventions and provides insight into the molecule's structural hierarchy. This naming system emphasizes the thiazole core as the primary structural feature, with subsequent modifications and substitutions clearly delineated. The benzamide portion represents a significant structural extension that may contribute to the compound's overall pharmacological or chemical properties.
Chemical Classification and Nomenclature
The compound belongs to the broader class of thiazole derivatives, specifically categorized as a substituted 1,3-thiazole with additional functional group modifications. Thiazoles constitute a fundamental class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms at positions one and three, respectively. The specific structural features of this compound place it within the subcategory of mercaptothiazole derivatives, compounds known for their diverse biological activities and chemical reactivity patterns.
The molecular formula C12H11N3O3S2 indicates the presence of twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, three oxygen atoms, and two sulfur atoms. This composition reflects the complex nature of the molecule, incorporating multiple heteroatoms that contribute to its chemical versatility. The presence of two sulfur atoms is particularly significant, as sulfur-containing compounds often exhibit unique chemical properties related to their ability to participate in redox reactions and form coordination complexes.
From a structural classification perspective, the compound can be analyzed as a hybrid molecule combining several distinct chemical motifs. The thiazole ring system provides the heterocyclic foundation, while the mercapto group introduces thiol functionality. The acetyl linker serves as a carbonyl-containing bridge, and the benzamide moiety contributes aromatic character along with amide functionality. This multifunctional design is characteristic of modern pharmaceutical chemistry, where complex molecules are constructed to interact with multiple biological targets or exhibit enhanced pharmacological properties.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex heterocyclic structures. The alternative name 2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide emphasizes the thiazolidine ring system and provides clear identification of the substitution pattern. This systematic approach to nomenclature ensures unambiguous communication within the scientific community and facilitates database searches and literature reviews.
Historical Context in Thiazole Chemistry
The development of thiazole chemistry can be traced to the pioneering work of German chemist Arthur Rudolf Hantzsch in the late nineteenth century, who established fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. The Hantzsch thiazole synthesis, developed in 1887, provided the first systematic approach to constructing thiazole ring systems through the condensation of alpha-haloketones with thioamides, thiourea, or related nucleophilic reagents. This methodology established the foundation for subsequent developments in thiazole chemistry and demonstrated the potential for creating diverse molecular architectures based on the thiazole scaffold.
The historical evolution of thiazole chemistry reflects broader trends in organic chemistry, particularly the increasing sophistication of synthetic methodologies and the growing recognition of heterocyclic compounds as valuable pharmaceutical intermediates. Early investigations focused primarily on simple thiazole derivatives and their basic chemical properties, but the field expanded significantly during the twentieth century as researchers recognized the biological potential of thiazole-containing compounds. The discovery of thiamine, vitamin B1, which contains a thiazole ring system, provided early evidence of the biological importance of these heterocyclic structures.
Subsequent developments in thiazole chemistry included the Cook-Heilbron synthesis and Gabriel synthesis methods, each contributing unique approaches to thiazole construction and expanding the range of accessible molecular structures. These synthetic methodologies enabled the preparation of increasingly complex thiazole derivatives, including compounds with multiple functional groups and extended molecular frameworks. The evolution of these synthetic techniques paralleled advances in analytical chemistry, allowing researchers to characterize increasingly sophisticated molecular structures and understand their chemical behavior.
The emergence of mercaptothiazole chemistry as a distinct subfield represents a significant development in the broader context of thiazole research. Mercaptothiazole derivatives, including compounds related to this compound, have attracted considerable attention due to their diverse biological activities and potential therapeutic applications. The systematic study of these compounds has revealed important structure-activity relationships and provided insights into the molecular mechanisms underlying their biological effects.
Significance in Heterocyclic Chemistry
The significance of this compound within the broader context of heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of modern synthetic approaches to complex molecular architecture. Heterocyclic compounds constitute a fundamental class of organic molecules that play essential roles in biological systems, pharmaceutical development, and materials science. The thiazole ring system, in particular, has emerged as a privileged scaffold in medicinal chemistry due to its favorable electronic properties and ability to participate in diverse molecular interactions.
The compound exemplifies several important principles of heterocyclic chemistry, including the strategic incorporation of multiple heteroatoms to modulate electronic properties and chemical reactivity. The presence of both sulfur and nitrogen atoms within the thiazole ring creates a unique electronic environment that influences the molecule's behavior in chemical reactions and biological systems. This heteroatom incorporation is a hallmark of modern drug design, where specific electronic properties are targeted to achieve desired biological activities or chemical properties.
From a synthetic chemistry perspective, the compound represents the successful integration of multiple synthetic transformations to create a complex molecular structure from simpler precursors. The construction of such molecules requires careful consideration of reaction conditions, protecting group strategies, and functional group compatibility. The ability to synthesize compounds of this complexity demonstrates the maturity of modern organic synthesis and the availability of sophisticated methodologies for heterocyclic construction.
The molecular architecture of this compound also illustrates important concepts related to molecular recognition and structure-activity relationships. The specific arrangement of functional groups within the molecule creates unique three-dimensional features that may be responsible for its chemical and biological properties. Understanding these relationships is crucial for the rational design of new compounds with improved or modified properties.
Research Trajectory and Current Status
The research trajectory surrounding this compound reflects broader trends in contemporary heterocyclic chemistry, particularly the emphasis on synthesizing complex molecules with potential biological activities. Current research in thiazole chemistry encompasses diverse areas including synthetic methodology development, structure-activity relationship studies, and biological evaluation of novel compounds. The specific compound under investigation represents a convergence of these research directions, combining sophisticated synthetic chemistry with potential applications in biological systems.
Recent developments in thiazole chemistry have emphasized the importance of substituent effects on biological activity, leading to systematic studies of how structural modifications influence pharmacological properties. The mercapto group present in this compound is of particular interest due to its potential for forming covalent bonds with biological targets, particularly cysteine residues in proteins. This capability for covalent modification represents an important mechanism of action for many biologically active compounds and has significant implications for drug design and development.
The current status of research involving this compound and related structures reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated molecular targets and mechanisms of action. Contemporary research methodologies include advanced synthetic techniques, computational modeling approaches, and high-throughput biological screening methods that enable rapid evaluation of compound libraries and identification of promising lead structures. These technological advances have accelerated the pace of discovery and enabled researchers to explore increasingly complex chemical space.
The integration of computational chemistry methods has become increasingly important in thiazole research, enabling researchers to predict molecular properties and optimize synthetic strategies before experimental implementation. These computational approaches have proven particularly valuable for understanding the electronic properties of complex heterocyclic systems and predicting their behavior in biological environments. The application of these methods to compounds such as this compound represents the state-of-the-art in modern chemical research.
Properties
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c13-10(17)6-3-1-2-4-7(6)14-9(16)5-8-11(18)15-12(19)20-8/h1-4,8H,5H2,(H2,13,17)(H,14,16)(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAEVHLCBQRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Chloroglycinates
The α-chloroglycinate esters, which serve as key intermediates, are prepared from primary amides via a two-step process:
Ben-Ishai Addition: A primary amide is reacted with ethyl glyoxylate (typically a 50% solution in toluene) at elevated temperature (~70 °C) overnight to form α-hydroxyglycinates.
Chlorination: The α-hydroxyglycinate is then treated with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine, yielding α-chloroglycinates.
These intermediates are isolable, stable under dry, low-temperature storage, and generally obtained in good to excellent purity. They are sensitive to bases, which can cause polymerization, so care is taken to avoid basic conditions during storage and handling.
Cyclocondensation with Thioamides or Thioureas
The α-chloroglycinate is then reacted with a thioamide or thiourea in dry tetrahydrofuran (THF) under nitrogen atmosphere at room temperature for about 2 hours. The nucleophilic sulfur atom of the thioamide displaces the chlorine atom, forming an intermediate that rapidly cyclizes to the 1,3-thiazole ring.
After completion, the solvent is removed under reduced pressure, and the residue is resuspended in diethyl ether. The solid product is collected by filtration, yielding the target 5-acylamino-1,3-thiazole compound in moderate to good yields (typically 65–95%).
Tautomerism and Product Forms
The products exist as mixtures of keto and enol tautomers, which can be characterized by NMR spectroscopy. The keto form shows characteristic coupling constants between the C-5 proton and the NH proton (~7.4 Hz), while the enol form is often dominant in the solid state, as indicated by broad OH signals in FT-IR spectra.
Representative Data and Yields
The following table summarizes typical yields and conditions for the synthesis of 5-acylamino-1,3-thiazoles analogous to 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide:
Note: R¹ and R² represent substituents on the α-chloroglycinate and thioamide, respectively.
Mechanistic Insights
The reaction mechanism involves nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-chloroglycinate, forming an intermediate that rapidly cyclizes to the thiazole ring. Attempts to detect intermediates by mass spectrometry have failed, indicating the cyclization step is very fast.
No catalysts or additives such as proton sponges improve the yield or rate, supporting a direct cyclization mechanism rather than one involving dehydrohalogenation to acylimines.
Advantages and Applications
- The method is environmentally friendly due to the absence of metal catalysts and mild conditions.
- It allows for structural diversification by varying the amide and thioamide components.
- The products are valuable building blocks for pharmaceutical research, with ongoing studies into their biological activities.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Primary amide + Ethyl glyoxylate, 70 °C overnight | α-Hydroxyglycinate ester | Quantitative yields |
| 2 | α-Hydroxyglycinate + SOCl₂ | α-Chloroglycinate ester | Isolable, stable intermediate |
| 3 | α-Chloroglycinate + Thioamide/Thiourea, dry THF, r.t., 2 h | 5-Acylamino-1,3-thiazole | Moderate to high yields (65–95%) |
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include disulfides, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that derivatives of thiazole, including 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, have shown activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted by Mohamed and Ramadan (2020) demonstrated that phenylthiazole-incorporated quinoline derivatives exhibited remarkable antibacterial activity against colon carcinoma HCT-15. The compound's efficacy was attributed to structural modifications that enhanced its interaction with bacterial targets .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.09 |
| Other Thiazole Derivatives | E. coli | 0.15 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Testing
In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 23.30 | Evren et al. (2019) |
| U251 | 15.00 | Recent Study |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. The compound is being investigated for its potential to mitigate seizures.
Case Study: Seizure Models
Research has demonstrated that thiazole-containing compounds can reduce seizure activity in animal models. A recent study reported that specific thiazole derivatives showed effectiveness in picrotoxin-induced convulsion models, suggesting a mechanism that may involve modulation of neurotransmitter systems .
| Model Type | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Picrotoxin-induced | 20 | 75 |
| MES Model | 30 | 80 |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Methoxy Substitution :
- N-[2-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (10ca) : The methoxy group enhances electron density on the aromatic ring, reflected in $ ^1 \text{H-NMR} $ upfield shifts (e.g., δ 3.80 ppm for -OCH$_3$) and increased stability of the keto tautomer .
- Nitro Substitution: N-[2-(4-Nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (12ab): The electron-withdrawing nitro group (δ 8.24–8.22 ppm in $ ^1 \text{H-NMR} $) reduces tautomerization propensity, favoring the keto form. This compound shows a lower FTIR carbonyl stretch (1672 cm$^{-1}$) compared to methoxy derivatives (1650 cm$^{-1}$), indicating altered electronic environments .
Acetyl Substitution :
- N-[2-(4-Acetylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide (12ad): The acetyl group introduces steric and electronic effects, shifting $ ^13 \text{C-NMR} $ signals to δ 196.66 ppm (keto carbonyl) and reducing yield to 77% due to increased steric hindrance during synthesis .
Functional Group Variations: Benzamide vs. Benzoic Acid
- Benzamide Derivatives :
- Density is reported as 1.6 g/cm$^3$, higher than most benzamide analogs .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Tautomeric Ratios in Solution (DMSO-d$_6$)
| Compound | Enol:Keto Ratio | Key $ ^1 \text{H-NMR} $ Signals (Enol vs. Keto) |
|---|---|---|
| 10ca | ~1:1 | δ 10.86 (enol NH) vs. δ 9.84 (keto NH) |
| 12ac | Keto Dominant | δ 11.78 (broad NH) vs. δ 9.62 (keto NH) |
Research Findings and Implications
- Synthetic Efficiency : Hantzsch cyclization achieves high yields (≥94%) for benzamide derivatives, but steric bulk (e.g., acetyl in 12ad) reduces efficiency .
- Electronic Effects: Electron-donating groups (e.g., -OCH$3$) stabilize the keto tautomer, while electron-withdrawing groups (e.g., -NO$2$) suppress tautomerization .
- Functional Group Impact : Benzoic acid derivatives exhibit distinct physicochemical properties (e.g., higher density, lower molecular weight) compared to benzamides, suggesting divergent applications in drug design or material science .
Biological Activity
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, also known as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The molecular formula for this compound is with a molecular weight of approximately 280.37 g/mol. The structure features a thiazole moiety that contributes significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂S |
| Molecular Weight | 280.37 g/mol |
| CAS Number | 1142206-57-2 |
| MDL Number | MFCD12027873 |
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound's cytotoxic effects were evaluated against various cancer cell lines, including human glioblastoma and melanoma cells. The results demonstrated that the compound inhibited cell proliferation effectively, with IC50 values suggesting potent activity.
- Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : U251 (glioblastoma), WM793 (melanoma)
- IC50 Values :
- U251:
- WM793:
These findings suggest that the compound's structure allows it to interact effectively with cellular targets involved in cancer progression.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various bacterial strains. Studies have compared its efficacy to standard antibiotics like norfloxacin.
- Case Study: Antibacterial Activity
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Results :
- The compound exhibited comparable antibacterial activity to norfloxacin.
- Minimum Inhibitory Concentration (MIC) values were determined to be .
This suggests that the thiazole derivative could serve as a potential lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
- Amino Group : Enhances interaction with biological targets.
- Acetyl Group : Modulates lipophilicity and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reflux methods using ethanol as a solvent, with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via filtration (as seen in thiazole derivative synthesis) . Microwave-assisted synthesis (e.g., 400 MHz NMR for monitoring) improves reaction efficiency and reduces side products. Optimize yield by adjusting molar ratios (e.g., 1:1 for starting materials) and reaction time (4–6 hours under reflux) .
Q. Which spectroscopic techniques are critical for structural characterization and confirming synthetic success?
- Methodological Answer : Use a combination of:
- FTIR (KBr pellet) to confirm functional groups like thiol (–SH) and amide (–CONH–) .
- <sup>1</sup>H/<sup>13</sup>C NMR (400 MHz) to verify proton environments and carbon骨架 .
- Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) for molecular weight validation .
- TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
Q. How can researchers evaluate the purity of this compound, and what analytical discrepancies might arise?
- Methodological Answer : Purity is assessed via melting point consistency, HPLC (C18 column, acetonitrile/water gradient), and elemental analysis. Discrepancies in NMR shifts may arise from solvent polarity or tautomeric forms (e.g., thiol ↔ thione). Cross-validate with computational simulations (DFT) to resolve ambiguities .
Advanced Research Questions
Q. What experimental designs are suitable for assessing the compound’s antimicrobial activity, and how can structural analogs inform assay selection?
- Methodological Answer :
- In vitro assays : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Structural analogs : Compare with known thiazole derivatives (e.g., 4-oxo-4,5-dihydro-1,3-thiazoles) to identify activity trends. For example, substituents like mercapto groups enhance membrane disruption .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls.
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Multi-method validation : Pair experimental NMR with DFT calculations (B3LYP/6-31G* basis set) to model electronic environments .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
- X-ray crystallography : If feasible, resolve tautomeric or stereochemical ambiguities .
Q. What strategies guide structure-activity relationship (SAR) studies to enhance pharmacological properties?
- Methodological Answer :
- Substituent modification : Replace the benzamide moiety with heteroaromatic groups (e.g., pyridine) to improve solubility .
- Bioisosteric replacement : Substitute the thiazole sulfur with oxygen (oxazole) to modulate metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How should researchers design stability studies to evaluate environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 25°C/37°C, monitoring degradation via HPLC .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for breakdown products .
- Biotic degradation : Use soil microcosms to assess microbial metabolism over 28 days .
Q. What in vitro toxicology assays are appropriate for preliminary risk assessment?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
